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Compound of Interest

Compound Name:
3-(4-Chloro-2-fluorophenyl)-3-

oxopropanenitrile

CAS No.: 267880-83-1

Cat. No.: B3381745

Get Quote

Compound Identity: 3-(4-chloro-2-fluorophenyl)-3-oxopropanenitrile CAS Registry Number:

267880-83-1 Molecular Formula: C

H

ClFNO Molecular Weight: 197.59 g/mol Class: Fluorinated

-ketonitrile / Benzoylacetonitrile derivative[1][2][3][4][5]

Executive Summary: The Solubility Challenge
Researchers often encounter unexpected precipitation or poor dissolution when working with

CAS 267880-83-1 in standard organic solvents.[1] This molecule exhibits "Amphiphilic

Frustration":

The Lipophilic Domain: The 4-chloro-2-fluorophenyl ring is highly hydrophobic and promotes

strong crystal lattice packing (π-π stacking enhanced by halogen interactions).[1]

The Polar Domain: The
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-ketonitrile tail (-C(=O)CH

CN) is polar and acidic (active methylene), creating a dipole that requires specific solvation
shells.[1]

The Core Issue: Ethanol (EtOH) is often too protic and insufficiently lipophilic to break the

crystal lattice at room temperature, while DMSO dissolves it well but introduces hygroscopic

risks that can lead to "crashing out" upon aqueous dilution.

Solubility Profile & Solvent Compatibility Matrix
The following data summarizes the thermodynamic solubility behavior of CAS 267880-83-1.

Solvent Solubility Rating Behavior Recommended Use

DMSO High (>50 mg/mL)

Dissolves rapidly; may

require mild vortexing.

[1]

Primary Stock

Solution (100 mM+)

Ethanol Low to Moderate

Sparingly soluble at

RT (<5 mg/mL).

Soluble with heat

(>40°C).

Co-solvent only (after

DMSO dissolution)

DMF High Similar to DMSO.
Alternative Stock

Solvent

Water Insoluble
Hydrophobic repulsion

dominates.

Precipitant (Do not

use as primary

solvent)

PBS (pH 7.4) Very Low
Can form emulsions;

requires surfactant.

Assay Buffer (requires

<1% DMSO)

Troubleshooting Workflows
Scenario A: "The compound won't dissolve in Ethanol."
[6]
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Diagnosis: Ethanol is a protic solvent. The energy required to break the halogenated aromatic

crystal lattice is higher than the solvation energy Ethanol can provide at Room Temperature

(RT). The Fix: Do not use pure Ethanol for stock solutions. Use the "DMSO-Push" method.[1]

Protocol:

Dissolve the solid in anhydrous DMSO at 100x the final desired concentration.

Slowly dilute this DMSO stock into Ethanol while vortexing.

Limit: Keep the final DMSO concentration >1% if the total concentration is high, or ensure

the final compound concentration is <1 mg/mL in the Ethanol mix.

Scenario B: "The solution turned cloudy when I diluted
my DMSO stock into buffer."
Diagnosis: This is the "Hydrophobic Crash". When the DMSO (which holds the compound)

mixes with water, the solvent power drops immediately, and the lipophilic phenyl ring forces the

molecule to aggregate. The Fix: Use a surfactant or step-down dilution.[1]

Protocol (Graphviz Visualization):
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Choose Primary Solvent

DMSO (Recommended) Ethanol

Clear Stock Solution Heat to 45°C + Sonicate

If mandatory
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Figure 1: Decision tree for solubilization and troubleshooting precipitation events.
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Advanced Technical Insights (The "Why")
The Active Methylene Effect (Chemical Stability)
This molecule contains a methylene group (-CH

-) flanked by a ketone and a nitrile.[1]

Mechanism: This position is acidic (pKa ~9-11).[1] In basic conditions (or old DMSO which

can become basic), the proton can dissociate, creating a carbanion.

Risk: This carbanion is reactive. If your DMSO contains water and trace impurities, the

compound can dimerize or oxidize over time, turning the solution yellow/orange.

Prevention: Always use fresh, anhydrous DMSO. Store stock solutions at -20°C and protect

from light.

Crystallinity & Polymorphism
The 4-chloro-2-fluoro substitution pattern creates a "lock-and-key" stacking effect in the solid

state.[1]

Implication: If you try to dissolve the compound in Ethanol and it fails, heating it might

dissolve it temporarily. However, upon cooling, it will likely recrystallize into a more stable

polymorph (Ostwald ripening), leading to experimental inconsistency. Avoid thermal cycling

in Ethanol.

Frequently Asked Questions (FAQ)
Q1: Can I use ultrasonication to dissolve CAS 267880-83-1 in Ethanol?

Answer: Yes, sonication helps break the crystal lattice, but it does not change the

thermodynamic solubility limit. You may create a supersaturated solution that precipitates

later. We recommend using DMSO as a primary solvent and Ethanol only as a diluent.

Q2: My DMSO stock solution froze. Is the compound still good?

Answer: DMSO freezes at 18.5°C. Thaw it completely at room temperature (or 37°C water

bath) and vortex vigorously. Verify there are no "fish eyes" (gelatinous clumps) or crystals at
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the bottom before use. The compound is chemically stable during freeze-thaw cycles if kept

dry.[1]

Q3: Is this compound Liraglutide?

Answer:No. There is often confusion due to database indexing errors. Liraglutide is CAS

204656-20-2 (a large peptide).[1][6] CAS 267880-83-1 is a small organic building block (C

H

ClFNO).[1][3][7] Ensure you are using the correct handling protocols for a small organic
molecule, not a peptide.

Q4: How do I remove the solvent if I need to recover the solid?

Answer: Since the compound is a nitrile, avoid strong acid/base hydrolysis. Use a rotary

evaporator for Ethanol. For DMSO, use lyophilization (freeze-drying) or perform an aqueous

workup (add water -> extract with Ethyl Acetate -> dry organic layer -> evaporate).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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